VH032-Boc is derived from N-Boc-L-4-hydroxyproline and features a thiazole moiety, making it a member of a broader class of VHL ligands. Its classification falls under small molecule inhibitors, specifically designed to modulate protein interactions within the ubiquitin-proteasome pathway. The compound's systematic name is 4-(4-methylthiazol-5-yl)phenylmethanamine, with a molecular formula of C24H32N4O4S and a molecular weight of 472.6 g/mol .
The synthesis of VH032-Boc involves several key steps:
The molecular structure of VH032-Boc features several functional groups that contribute to its activity:
The three-dimensional structure has been elucidated through co-crystallization studies with VHL, revealing critical hydrogen bonding interactions that stabilize the ligand-protein complex .
VH032-Boc undergoes various chemical reactions:
The nature of these reactions depends on the specific reagents and conditions employed .
VH032-Boc functions primarily by recruiting the VHL protein, which plays a pivotal role in the ubiquitin-proteasome degradation pathway. Upon binding, VH032-Boc promotes the ubiquitination of target proteins like hypoxia-inducible factor 1-alpha (HIF-1α), leading to their degradation within proteasomes. This mechanism is crucial for regulating cellular responses to hypoxia and has implications in cancer biology .
These properties are essential for handling and application in laboratory settings .
VH032-Boc is primarily utilized in research related to targeted protein degradation via PROTAC technology. Its ability to selectively recruit VHL makes it a valuable tool for studying protein interactions and degradation pathways in various diseases, particularly cancer. Additionally, it serves as a template for developing new ligands with enhanced specificity and potency against different targets in therapeutic contexts .
VH032 is a high-affinity small-molecule ligand designed to bind the substrate recognition subunit of the Cullin RING E3 ubiquitin ligase complex CRL2VHL. This complex plays a critical role in the oxygen-sensing pathway by ubiquitinating hypoxia-inducible factor alpha subunits (HIF-α) for proteasomal degradation under normoxic conditions [2] [5]. The binding interface between VH032 and the VHL β-domain mimics the natural interaction of VHL with the hydroxyproline residue of HIF-1α, exhibiting a dissociation constant (Kd) of 185 nM [7]. In proteolysis-targeting chimeras (PROTACs), VH032 serves as the E3-recruiting warhead, enabling the hijacking of the ubiquitin-proteasome system to degrade neo-substrates. The structural rigidity of VH032 promotes stable ternary complex formation (POI-PROTAC-VHL), a prerequisite for efficient ubiquitin transfer [3] [5].
Table 1: Key E3 Ligases Utilized in PROTAC Design
E3 Ligase | Natural Substrate | Ligand Affinity (Kd) | PROTAC Applications |
---|---|---|---|
VHL | HIF-1α | 185 nM (VH032) | Oncology, neurology |
CRBN | IKZF1/3 | ~1 μM (Lenalidomide) | Hematologic malignancies |
MDM2 | p53 | ~100 nM (Nutlin-3) | Solid tumors |
cIAP | Caspases | Variable (Bestatin derivatives) | Inflammatory diseases |
The tert-butyloxycarbonyl (Boc) modification in VH032-Boc (CAS: 1448189-98-7) protects the secondary amine of the VH032 scaffold, enhancing synthetic versatility during PROTAC assembly [4] [6]. Boc serves three critical functions:
Post-deprotection, the exposed amine serves as a handle for coupling with carboxylic acid-functionalized linkers (e.g., PEG-based spacers) via amide bond formation. For example, VH032-linker 6 (CAS: 2098799-80-3) uses a triethylene glycol (PEG3) linker terminated in an alkyne for click chemistry conjugation with POI ligands [6].
Table 2: Advantages of Boc Protection in VH032 Chemistry
Property | Unprotected VH032 | VH032-Boc |
---|---|---|
Amine reactivity | High (nucleophilic) | Suppressed |
Aqueous solubility | Moderate | Low (eases purification) |
Deprotection conditions | N/A | Mild acid (TFA/DCM) |
Direct applicability in PROTACs | Limited | High (after deprotection) |
The development of VH032-Boc derivatives represents a paradigm shift from peptide-based VHL ligands to drug-like small molecules:
Table 3: Milestones in VH032 Derivative Development
Year | Innovation | Impact |
---|---|---|
2014 | VH032 identification (Kd = 185 nM) | First nanomolar non-peptidic VHL ligand |
2016 | VH032-Boc as PROTAC intermediate | Streamlined synthesis of VHL-recruiting PROTACs |
2022 | MAC linker conjugation (EaVHL-2) | Enzyme-activatable PROTACs with tumor selectivity |
2024 | Dual-enzyme activatable PROTACs | Reduced off-target degradation in healthy cells |
The trajectory of VH032-Boc exemplifies rational design bridging chemical biology and therapeutic innovation, positioning it as a cornerstone in next-generation targeted protein degradation [3] [5] [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8